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Compound of Interest

Compound Name: URAT1 inhibitor 4

Cat. No.: B12405422 Get Quote

An in-depth analysis of URAT1 Inhibitor 4, a dual-target agent, and its effects on the urate

transporter GLUT9, designed for researchers, scientists, and professionals in drug

development.

Introduction
URAT1 inhibitor 4 (CAS No. 2700292-02-8) is a potent, orally active derivative of Lesinurad

that functions as an inhibitor of Urate Transporter 1 (URAT1)[1][2][3]. Critically, this compound

also exhibits inhibitory activity against Glucose Transporter 9 (GLUT9), positioning it as a dual

inhibitor[1][4][5]. Both URAT1 and GLUT9 are key proteins in the process of renal urate

reabsorption and are significant targets for the development of drugs to treat hyperuricemia

and gout[6][7][8][9]. By inhibiting both of these transporters, compounds like URAT1 inhibitor 4
can effectively increase the excretion of uric acid[10].

Uric acid homeostasis is largely maintained by the kidneys, where urate transporters regulate

its reabsorption and secretion. URAT1 is located on the apical membrane of proximal tubule

epithelial cells and is responsible for the reabsorption of uric acid from the tubular lumen back

into the cells. GLUT9, on the other hand, facilitates the exit of this reabsorbed uric acid from

the cells across the basolateral membrane and into the bloodstream[8][11]. Therefore,

inhibiting both transporters offers a comprehensive mechanism to reduce serum uric acid

levels[12].

Quantitative Data Presentation: Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of URAT1 inhibitor 4 and

other relevant compounds against both URAT1 and GLUT9. This allows for a direct comparison
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of their activity and selectivity profiles.

Compound URAT1 IC50 (µM) GLUT9 IC50 (µM) Compound Type

URAT1 inhibitor 4 7.56 ± 0.52[1] 55.96 ± 10.38[1][4][5] Dual Inhibitor

Lesinurad 3.53[13][14]
No inhibition up to 100

µM[13][14][15]

Selective URAT1

Inhibitor

Verinurad

(RDEA3170)
1.47 ± 0.23[6][8]

No inhibition at 100

µM[6][7][8]

Selective URAT1

Inhibitor

Benzbromarone 0.84 ± 0.17[8] 31.45 ± 10.45[8] Dual Inhibitor

Probenecid 31.12 ± 4.23[8] 636.30 ± 10.40[8]
Dual Inhibitor (weak

on GLUT9)

CDER167 2.08 ± 0.31[6][7][8] 91.55 ± 15.28[6][7][8] Dual Inhibitor

KPH2f 0.24[16][17] 9.37 ± 7.10[16][17] Dual Inhibitor

URAT1/GLUT9-IN-1 2.01[18] 18.21[18] Dual Inhibitor

Signaling and Transport Pathway
The following diagram illustrates the roles of URAT1 and GLUT9 in the renal proximal tubule

and the mechanism of action for dual inhibitors.
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Renal urate transport and points of inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12405422?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The inhibitory effects of compounds on URAT1 and GLUT9 are typically determined using in

vitro cell-based uric acid uptake assays. The following protocol is a representative methodology

based on published studies[8][19].

Objective: To determine the IC50 value of a test compound (e.g., URAT1 Inhibitor 4) against

human URAT1 and GLUT9 transporters.

1. Cell Culture and Transporter Expression:

Cell Line: Human Embryonic Kidney 293 (HEK293) or HEK293T cells are commonly used

due to their low endogenous transporter expression and high transfection efficiency[6][7][8].

Transfection: Cells are transiently transfected with plasmids encoding either human URAT1

(SLC22A12) or human GLUT9 (SLC2A9). A control group is transfected with an empty vector

to measure background uric acid uptake. Transfection is typically performed using a lipid-

based reagent (e.g., Lipofectamine).

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with

fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5%

CO2. Assays are typically performed 24-48 hours post-transfection.

2. Radiolabeled Uric Acid Uptake Assay:

Preparation: On the day of the assay, cultured cells are washed three to four times with an

ice-cold, sodium-free uptake buffer (e.g., containing 141 mM NaCl, 2 mM KCl, 1.8 mM

CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) to remove media and stop transporter

activity[19].

Inhibition: Cells are pre-incubated for a set period (e.g., 15-30 minutes) at 37°C with the

uptake buffer containing various concentrations of the test compound (URAT1 inhibitor 4) or

a positive control (e.g., Benzbromarone)[8][20].

Uptake Initiation: The uptake process is initiated by adding a reaction mix containing a fixed

concentration of radiolabeled [14C]-uric acid (e.g., 25 µM) to each well[8].
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Incubation: The cells are incubated for a defined period (e.g., 15 minutes) at 37°C to allow

for transporter-mediated uptake of the radiolabeled uric acid[8].

Termination: The reaction is terminated by rapidly washing the cells three times with ice-cold

buffer to remove extracellular [14C]-uric acid[8].

Cell Lysis and Scintillation Counting: Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH)

[8]. The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the

radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

Calculation: The transporter-specific uptake is calculated by subtracting the radioactivity

measured in the empty-vector control cells from that of the URAT1- or GLUT9-expressing

cells.

IC50 Determination: The percentage of inhibition at each concentration of the test compound

is calculated relative to the vehicle control (0% inhibition). The data are then fitted to a

nonlinear regression model (log[inhibitor] vs. response) to determine the IC50 value, which is

the concentration of the inhibitor that reduces the specific uric acid uptake by 50%.

Experimental Workflow Visualization
The following flowchart outlines the key steps in the experimental protocol for evaluating a

URAT1/GLUT9 inhibitor.
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Workflow for in vitro inhibitor screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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